2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound belongs to a class of heterocyclic molecules featuring a 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine core linked to a piperazine ring via an ethanone bridge. The ethoxy substituent at the 2-position of the ethanone moiety distinguishes it structurally and likely influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-ethoxy-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-3-22-8-10(21)19-4-6-20(7-5-19)13-11-12(14-9-15-13)18(2)17-16-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZMJOOTZUSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0632849-1, CCG-290299, or F5062-0017, is a complex molecule that likely interacts with multiple targets within the cell. The exact primary targets of this compound are currently unknown. Based on its structural features, it may interact with proteins or enzymes that have affinity for triazolo[4,5-d]pyrimidine moieties.
Mode of Action
Compounds with similar triazolo[4,5-d]pyrimidine structures have been shown to inhibit various enzymes, potentially altering cellular processes
Biochemical Pathways
Triazolo[4,5-d]pyrimidine derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Biochemical Analysis
Biochemical Properties
Compounds of similar structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors.
Biological Activity
The compound 2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one (CAS Number: 1060206-55-4) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 305.34 g/mol. Its structure features a triazolo-pyrimidine moiety which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₇O₂ |
| Molecular Weight | 305.34 g/mol |
| CAS Number | 1060206-55-4 |
Anticancer Properties
Recent studies have indicated that derivatives of piperazine and triazole exhibit significant anticancer activity. Specifically, compounds similar to 2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one have demonstrated efficacy against various cancer cell lines.
- Inhibition of PARP Activity :
- Mechanism of Action :
Neuroprotective Effects
Research has also suggested that triazolo-pyrimidine derivatives may have neuroprotective properties. These compounds are being explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Study on Anticancer Efficacy
A detailed study examined the effects of several piperazine derivatives on breast cancer cell lines. The findings revealed:
- Compound E (similar structure) showed significant inhibition of PARP activity at various concentrations (0.01 to 100 µM), demonstrating a dose-dependent response .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data on 2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is limited, related compounds have been studied for their metabolic stability and toxicity profiles. For instance:
Scientific Research Applications
Structure
The compound features a complex structure that integrates a triazolopyrimidine moiety with a piperazine group and an ethoxy functional group. This unique configuration contributes to its diverse biological activities.
Properties
- Molecular Formula : CHNO
- CAS Number : 1060206-55-4
Antimicrobial Activity
Research indicates that compounds containing triazolo and piperazine structures exhibit notable antimicrobial properties. Studies have shown that derivatives of similar compounds can inhibit the growth of various bacteria and fungi. For instance, the synthesis of derivatives from 2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with triazole and pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that derivatives may induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved.
Neurological Applications
Given the piperazine moiety's known effects on neurotransmitter systems, this compound may have implications in neurological research. Compounds with similar structures have been investigated for their potential to modulate serotonin and dopamine receptors, which could lead to developments in treatments for disorders such as depression and anxiety.
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. For instance, it can participate in nucleophilic substitutions and cyclization reactions, facilitating the synthesis of other biologically active compounds .
Case Study 1: Antimicrobial Screening
A study conducted on derivatives synthesized from 2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one demonstrated significant antimicrobial activity using the disc diffusion method against multiple bacterial strains. The results indicated that certain modifications to the structure enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity Assessment
In vitro studies assessing the cytotoxic effects of synthesized derivatives on various cancer cell lines revealed promising results. The derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the triazolopyrimidine-piperazine-ethanone backbone but differ in substituents on the triazole ring, piperazine, or ethanone groups. These modifications impact solubility, binding affinity, metabolic stability, and synthetic complexity. Below is a detailed comparison:
Substituent Variations on the Triazole Ring
Modifications on the Piperazine Ring
- Piperazine alkylation : Derivatives with methyl, ethyl, or hydroxyethyl groups on piperazine (e.g., 7-(4-methylpiperazin-1-yl) analogs) show improved solubility and reduced CYP450 inhibition compared to unsubstituted piperazines .
- Stereochemical variations : Compounds like 7-[(3R)-3,4-dimethylpiperazin-1-yl] derivatives (from patents) highlight the role of chirality in optimizing binding affinity .
Ethanone Bridge Modifications
- Phenoxy vs.
- Polar substituents: Methoxy or hydroxy groups (e.g., 2-(2-methoxyphenoxy)) improve aqueous solubility but may limit blood-brain barrier penetration .
Research Implications
- SAR trends : Smaller substituents (e.g., methyl) on the triazole ring favor kinase inhibition, while bulkier groups (e.g., benzyl) may suit allosteric GPCR modulation .
Preparation Methods
Nucleophilic Aromatic Substitution
The 7-amino group of the triazolopyrimidine is replaced with piperazine under heated conditions in polar aprotic solvents. For instance:
Procedure :
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling is employed:
-
Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Base : Cs₂CO₃ (3.0 equiv).
-
Solvent : Toluene or dioxane.
-
Temperature : 100°C, 8–12 hours.
Acylation with Ethoxy Ethanone
The final step involves acylating the piperazine nitrogen with an ethoxy acetyl group. Two methods are prevalent:
Direct Acylation with Ethoxy Acetyl Chloride
Procedure :
In Situ Activation of Ethoxy Acetic Acid
To avoid handling sensitive acyl chlorides, carbodiimide-mediated coupling is used:
-
Activator : EDCl (1.5 equiv), HOBt (1.0 equiv).
-
Solvent : DCM or DMF.
-
Temperature : Room temperature, 6–8 hours.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Byproduct Management
-
Piperazine dihydrochloride recovery (as in) reduces costs and waste.
-
Unreacted acyl chloride is quenched with aqueous NaHCO₃.
Comparative Data Table
| Step | Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triazolopyrimidine | NaNO₂/HCl cyclization | H₂O | 0–5 | 65–78 | ≥95 |
| Piperazine coupling | Buchwald-Hartwig | Toluene | 100 | 70–75 | ≥98 |
| Acylation | EDCl/HOBt activation | DCM | 25 | 75–80 | ≥97 |
Scalability and Industrial Relevance
The SNAr route (Section 2.1) is preferred for large-scale synthesis due to lower catalyst costs. Recycling piperazine dihydrochloride (recovered via filtration ) enhances sustainability. For pharmaceutical applications, the Buchwald-Hartwig method (Section 2.2) offers superior purity but requires palladium removal steps.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazolopyrimidine core via cyclization reactions, often using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2 : Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions, requiring solvents like DMF or dichloromethane and catalysts such as palladium on carbon .
- Step 3 : Final ethoxy group introduction via alkylation or acylation under controlled pH and temperature . Key Optimization : Yield improvements (>60%) are achieved by optimizing catalyst load (e.g., 5 mol% CuI), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound’s structure confirmed, and what spectroscopic techniques are critical?
Structural confirmation requires:
- NMR : H and C NMR to identify proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, triazole protons at δ 8.1–8.3 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 461.5) .
- IR Spectroscopy : Peaks at 1650–1700 cm confirm ketone and triazole C=N stretches . Methodological Note : Cross-validation with computational models (e.g., DFT calculations) enhances accuracy .
Q. What are the solubility and stability profiles, and how do they impact formulation?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL). LogP ~2.5 (predicted via HPLC) suggests moderate lipophilicity .
- Stability : Degrades under prolonged light exposure; stable at −20°C in inert atmospheres for >6 months . Experimental Design : Use co-solvents (e.g., PEG-400) for in vitro assays and lyophilization for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neurological effects)?
Contradictions often arise from:
- Target Selectivity : Varied substituents (e.g., methoxy vs. ethoxy groups) alter binding to kinases (e.g., EGFR) or neurotransmitter receptors .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. SH-SY5Y) or concentrations (IC ranges: 0.5–10 μM) . Resolution Strategy :
- Perform comparative dose-response assays across multiple models.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to conflicting targets .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Toxicokinetics : Monitor metabolite profiles via LC-MS/MS in plasma and tissues. Toxicity often correlates with hepatic CYP3A4-mediated byproducts . Case Study : Analogues with 4-fluorophenyl substituents showed reduced hepatotoxicity (ALT levels <50 U/L vs. >120 U/L in controls) .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
SAR studies focus on:
- Core Modifications : Replacing the triazole with thiazole reduces potency (IC increases 5-fold) .
- Substituent Effects :
| Substituent Position | Activity Trend (IC, μM) | Source |
|---|---|---|
| 4-Methoxyphenyl | 0.8 (Anticancer) | |
| 4-Ethoxyphenyl | 1.2 (Anticancer) | |
| 3-Methoxyphenoxy | 2.5 (Neurological) | |
| Methodology : Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target panels . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
